molecular formula C7H6ClF2NO2 B1484769 (3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol CAS No. 1805954-74-8

(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol

Cat. No.: B1484769
CAS No.: 1805954-74-8
M. Wt: 209.58 g/mol
InChI Key: BVPNDVMZPMGMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

[3-chloro-4-(difluoromethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPNDVMZPMGMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 2
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 3
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 4
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Reactant of Route 6
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol

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